molecular formula C20H16ClFN2O2S B2382677 (E)-3-allyl-5-(2-(4-chlorophenyl)-2-oxoethyl)-2-((4-fluorophenyl)imino)thiazolidin-4-one CAS No. 627488-79-3

(E)-3-allyl-5-(2-(4-chlorophenyl)-2-oxoethyl)-2-((4-fluorophenyl)imino)thiazolidin-4-one

Cat. No.: B2382677
CAS No.: 627488-79-3
M. Wt: 402.87
InChI Key: SJTQALOILLNJLY-BSYVCWPDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-allyl-5-(2-(4-chlorophenyl)-2-oxoethyl)-2-((4-fluorophenyl)imino)thiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone class Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-allyl-5-(2-(4-chlorophenyl)-2-oxoethyl)-2-((4-fluorophenyl)imino)thiazolidin-4-one typically involves a multi-step process:

    Formation of Thiazolidinone Core: The thiazolidinone core can be synthesized by the reaction of a suitable amine with a carbonyl compound (such as an aldehyde or ketone) in the presence of a thiol. This step often requires a catalyst and is carried out under reflux conditions.

    Introduction of Substituents: The allyl, chlorophenyl, and fluorophenyl groups are introduced through subsequent reactions. These steps may involve halogenation, alkylation, and imination reactions, each requiring specific reagents and conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(E)-3-allyl-5-(2-(4-chlorophenyl)-2-oxoethyl)-2-((4-fluorophenyl)imino)thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid, while reduction could produce an alcohol.

Scientific Research Applications

(E)-3-allyl-5-(2-(4-chlorophenyl)-2-oxoethyl)-2-((4-fluorophenyl)imino)thiazolidin-4-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its antimicrobial, anti-inflammatory, and anticancer properties.

    Biological Studies: Researchers investigate its effects on various biological pathways and its potential as a lead compound for drug development.

    Industrial Applications: It may be used in the synthesis of other complex molecules or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of (E)-3-allyl-5-(2-(4-chlorophenyl)-2-oxoethyl)-2-((4-fluorophenyl)imino)thiazolidin-4-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, altering their activity.

    Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: These compounds, such as pioglitazone and rosiglitazone, are known for their antidiabetic properties.

    Other Thiazolidinones: Compounds with similar structures but different substituents may exhibit varying biological activities.

Uniqueness

(E)-3-allyl-5-(2-(4-chlorophenyl)-2-oxoethyl)-2-((4-fluorophenyl)imino)thiazolidin-4-one is unique due to its specific combination of substituents, which confer distinct biological properties and potential therapeutic applications.

Properties

IUPAC Name

5-[2-(4-chlorophenyl)-2-oxoethyl]-2-(4-fluorophenyl)imino-3-prop-2-enyl-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClFN2O2S/c1-2-11-24-19(26)18(12-17(25)13-3-5-14(21)6-4-13)27-20(24)23-16-9-7-15(22)8-10-16/h2-10,18H,1,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJTQALOILLNJLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C(SC1=NC2=CC=C(C=C2)F)CC(=O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClFN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.